![molecular formula C17H9Cl2F3N6O B2834429 3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine CAS No. 955975-35-6](/img/structure/B2834429.png)
3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a triazole ring, and a pyrazole ring. These types of compounds are often used in medicinal chemistry due to their ability to interact with various biological targets .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the various rings and the introduction of the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be planar due to the presence of the aromatic rings, and the various substituents would contribute to its overall polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the triazole and pyrazole rings might participate in various other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
Research has shown the development of novel heterocyclic compounds incorporating elements of the queried chemical structure, demonstrating significant anticancer activity. For instance, compounds with pyrazoline and oxazole entities, known for their biological potency, were synthesized and tested against a variety of cancer cell lines, revealing certain derivatives with high potency (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).
Antimicrobial Properties
These compounds have also been investigated for their antimicrobial properties. A molecular docking study combined with in vitro testing revealed promising antibacterial and antifungal activities, which could be leveraged to develop new pharmaceutical drugs to combat resistant strains of bacteria and fungi (C. Sivakumar, B. Revathi, & V. Balachandran et al., 2021).
Material Science and Sensor Development
In material science, compounds with similar structural motifs have been used to develop sensors and organic light-emitting diodes (OLEDs). A luminescent pH sensor, for instance, utilizes a complex with a pyrazole chromophoric ligand, demonstrating its efficacy over a wide pH range and indicating potential applications in chemical sensing and environmental monitoring (M. Lam, Derek Y. K. Lee, & K. Man et al., 2000).
Synthesis of Complex Organic Molecules
The structural complexity and versatility of compounds similar to the queried chemical allow for their use in the synthesis of a wide range of organic molecules. This includes the development of novel pyrazoline and pyridine derivatives with potential pharmaceutical applications, demonstrating the broad utility of these compounds in organic synthesis (E. M. Flefel, W. El-Sofany, & M. El-Shahat et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-[2-(4-chlorophenyl)-4-(1,2,4-triazol-1-yl)pyrazol-3-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2F3N6O/c18-11-1-3-12(4-2-11)28-16(14(7-25-28)27-9-23-8-26-27)29-15-13(19)5-10(6-24-15)17(20,21)22/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWESJXCRYRWYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)N3C=NC=N3)OC4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

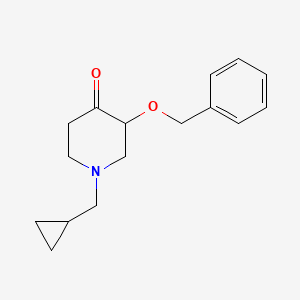
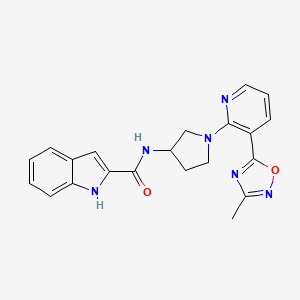
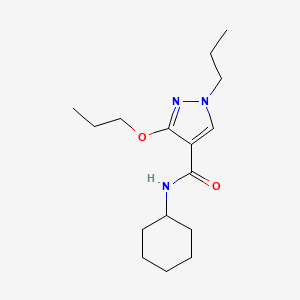
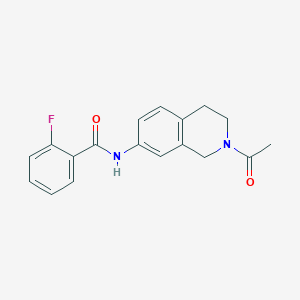

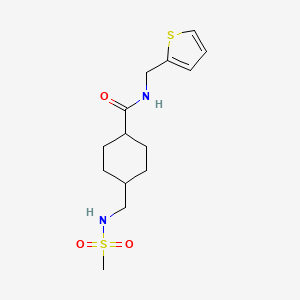
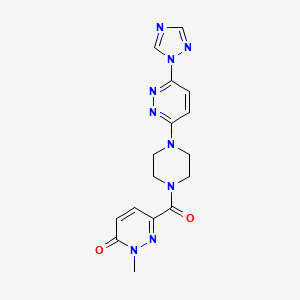
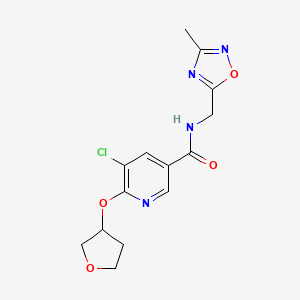
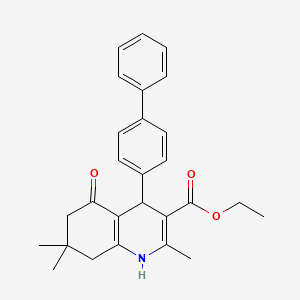

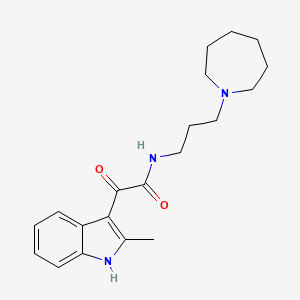
![N-benzyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2834364.png)

![6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2834369.png)